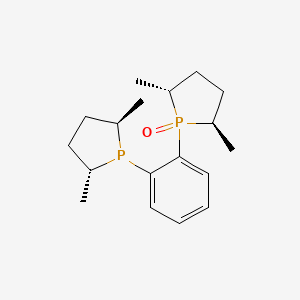

(R,R)-Methyl-BozPhos

Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a fundamental tool in contemporary organic synthesis, enabling the production of single-enantiomer compounds with high efficiency and atom economy. sigmaaldrich.com The biological activity of many pharmaceuticals and agrochemicals is often dependent on their specific stereochemistry, with one enantiomer exhibiting the desired therapeutic or biological effect while the other may be inactive or even detrimental. Asymmetric catalysis provides a direct and often more sustainable route to these enantiopure molecules compared to classical resolution methods. Transition metal complexes featuring chiral phosphine (B1218219) ligands are particularly dominant in asymmetric hydrogenation, a testament to the pioneering, Nobel Prize-winning work of Noyori and Knowles. sigmaaldrich.com

Evolution of Chiral Phosphine Ligands: From Early Diphosphines to Bisphosphine Monoxides

The development of chiral phosphine ligands has been an active area of research for several decades. tcichemicals.com Early examples of C₂-symmetric diphosphine ligands like DIOP, DIPAMP, and CHIRAPHOS demonstrated the potential of this ligand class. tcichemicals.comwikipedia.org DIPAMP, developed by Knowles and his team at Monsanto, was a landmark achievement, enabling the industrial production of L-DOPA for the treatment of Parkinson's disease through rhodium-catalyzed asymmetric hydrogenation. tcichemicals.comnih.gov

Over time, ligand design has evolved to create more effective and versatile catalysts. This has led to the development of ligands with "backbone chirality," such as BINAP and DuPhos, and "P-chirogenic" ligands, which have a stereogenic phosphorus atom. tcichemicals.com The synthesis of P-chirogenic ligands was historically challenging, but new methods utilizing phosphine-boranes as intermediates have facilitated their development. tcichemicals.comnih.govjst.go.jp A more recent innovation in ligand design is the development of bisphosphine monoxides, where one of the phosphine groups is oxidized. This modification can alter the electronic and steric properties of the ligand, leading to unique reactivity and selectivity.

The DuPhos Ligand Family and the Emergence of (R,R)-Methyl-BozPhos

Introduced in 1991 by M.J. Burk, the DuPhos family of ligands represents a significant advancement in asymmetric catalysis. wikipedia.org The name "DuPhos" is derived from DuPont, the company that sponsored the research, and the diphosphine nature of the ligand. wikipedia.org These ligands are characterized by two 2,5-alkyl-substituted phospholane (B1222863) rings attached to a 1,2-phenylene backbone, creating a C₂-symmetric structure. wikipedia.org The alkyl substituents can be varied (e.g., methyl, ethyl), allowing for the tuning of the ligand's properties. wikipedia.org DuPhos ligands, particularly in combination with rhodium, have proven to be highly effective for the asymmetric hydrogenation of various substrates, including dehydroamino acids. wikipedia.orgacs.org

This compound is a direct derivative of (R,R)-Me-DuPhos, a member of the DuPhos family where the alkyl substituents on the phospholane rings are methyl groups. wikipedia.orgorgsyn.org The key structural difference is that this compound is a bisphosphine monoxide, meaning one of the two phosphine groups in the DuPhos structure has been oxidized to a phosphine oxide. wikipedia.orgorgsyn.org

The synthesis of this compound from (R,R)-Me-DuPhos involves a selective mono-oxidation. orgsyn.org This is achieved by first protecting one of the phosphine groups with a borane (B79455) complex (BH₃·DMS), followed by oxidation of the unprotected phosphine using an oxidizing agent like hydrogen peroxide. wikipedia.orgorgsyn.org Subsequent removal of the borane protecting group yields the final this compound ligand. orgsyn.org This transformation from a diphosphine to a phosphine-phosphine oxide creates a "hemilabile" ligand, which can exhibit unique coordination properties and catalytic activity. pnas.org

Research Findings and Applications

This compound has demonstrated significant utility in various catalytic asymmetric reactions. Its development has expanded the toolbox of chiral ligands available to synthetic chemists.

One of the notable applications of this compound is in copper-catalyzed asymmetric additions. For instance, it has been shown to be a highly effective ligand in the copper-catalyzed addition of diorganozinc reagents to N-diphenylphosphinoylimines. wikipedia.orgpnas.org This reaction provides a route to chiral amines with high yields and enantioselectivities. pnas.orgresearchgate.net The hemilabile nature of the ligand is thought to play a crucial role in its catalytic efficacy in these transformations. pnas.org

Furthermore, rhodium complexes of BozPhos have been investigated in cycloaddition reactions. For example, a rhodium-BozPhos complex has been shown to catalyze the [4+2+2] cycloisomerization of dieneynes, providing access to complex eight-membered ring systems. rsc.org In palladium-catalyzed reactions, BozPhos has been employed as a ligand in the enantioselective C(sp³)–H alkenylation of cyclopropanes. snnu.edu.cn

The following table summarizes some of the key applications and findings related to this compound:

| Reaction Type | Metal Catalyst | Substrates | Key Finding | Reference(s) |

| Addition of diorganozinc reagents to N-phosphinoylimines | Copper | N-diphenylphosphinoylimines, diorganozinc reagents | High yields and enantioselectivities in the synthesis of chiral amines. | wikipedia.org, pnas.org, researchgate.net |

| [4+2+2] Cycloisomerization | Rhodium | Dieneynes | Catalyzes the formation of eight-membered ring structures. | rsc.org |

| Intramolecular C(sp³)–H alkenylation | Palladium | Cyclopropanes | Enables enantioselective functionalization of C-H bonds. | snnu.edu.cn |

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZVYNTUPREFTI-KLHDSHLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458887 | |

| Record name | R,R-Me-BozPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638132-66-8 | |

| Record name | R,R-Me-BozPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of R,r Methyl Bozphos

Historical Development of (R,R)-Methyl-BozPhos

This compound, a derivative of the well-known DuPhos class of ligands, was developed as a hemilabile ligand for use in asymmetric synthesis. wikipedia.orgorgsyn.org The DuPhos ligands, first introduced in 1991 by M.J. Burk, are C2-symmetric diphosphine ligands recognized for their efficacy in asymmetric hydrogenation reactions. wikipedia.org The development of this compound involved the selective mono-oxidation of (R,R)-Me-DuPHOS. wikipedia.orgorgsyn.org This structural modification results in a ligand with both a soft, strongly coordinating phosphine (B1218219) group and a hard, weakly coordinating phosphine oxide group, a combination that has proven effective in various catalytic applications, particularly in copper-catalyzed reactions. orgsyn.orgresearchgate.net

Methodologies for Enantiomerically Pure this compound Synthesis

The preparation of enantiomerically pure this compound is primarily achieved through the selective mono-oxidation of the commercially available (R,R)-Me-DuPHOS. orgsyn.org This process requires careful control to prevent the formation of the corresponding bis-oxide.

Selective Mono-oxidation Strategies for (R,R)-Me-DuPHOS

Direct oxidation of diphosphines often leads to a mixture of the starting material, the desired mono-oxide, and the undesired bis-oxide due to similar oxidation kinetics. researchgate.net An early attempt using Grushin's method with palladium acetate (B1210297) was found to be unsuitable, yielding a complex mixture containing only 40% of the desired mono-oxide alongside unreacted bis-phosphine, the bis-oxide, and an unidentified phosphonium (B103445) salt. orgsyn.orgorgsyn.org

A more successful and widely adopted strategy involves a three-step sequence:

Mono-protection of the bis-phosphine: This is typically achieved using a protecting group to differentiate the two phosphine moieties. orgsyn.orgdoi.org

Oxidation: The unprotected phosphine is then oxidized. orgsyn.orgdoi.org

Deprotection: The protecting group is removed to yield the final mono-oxide ligand. doi.org

Optimization of Reaction Conditions and Reagents (e.g., Borane (B79455) Dimethyl Sulfide (B99878) Protection, Hydrogen Peroxide Oxidation)

A highly effective method for the synthesis of this compound employs borane dimethyl sulfide (BH3·DMS) as a protecting agent. orgsyn.orgorgsyn.org The procedure involves the selective mono-protection of (R,R)-Me-DuPHOS with BH3·DMS. orgsyn.org This phosphine-borane adduct is stable under aerobic conditions. nih.gov

The subsequent mono-oxidation is carried out using hydrogen peroxide (H2O2). orgsyn.orgorgsyn.org This method is advantageous as it prevents the formation of the bis-oxide, even when an excess of hydrogen peroxide is used. orgsyn.org The reaction is typically quenched with a saturated aqueous solution of sodium sulfite. orgsyn.org The final deprotection step to remove the borane is accomplished by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.orgdoi.org This optimized procedure can be performed on a gram-scale, providing this compound in high yields (87-93%). orgsyn.orgorgsyn.org

Table 1: Optimized Synthesis of this compound

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Protection | Borane dimethyl sulfide (BH3·DMS) | Anhydrous THF, 0 °C | Selective mono-protection of one phosphine group |

| Oxidation | Hydrogen peroxide (H2O2, 35% wt.) | 0 °C to room temperature | Mono-oxidation of the unprotected phosphine |

| Deprotection | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Anhydrous benzene (B151609), 50 °C | Removal of the borane protecting group to yield this compound |

Purification and Determination of Enantiomeric Purity

After the synthesis, purification is necessary to remove any unreacted (R,R)-Me-DuPHOS and other impurities. This compound is air-stable, which facilitates its purification by silica (B1680970) gel flash chromatography. orgsyn.orgorgsyn.org A common eluent system for this purification is 5% methanol (B129727) in ethyl acetate. doi.org

The enantiomeric purity of the final product is crucial for its application in asymmetric catalysis. The enantiomeric excess (ee) of this compound is determined using high-performance liquid chromatography (HPLC) on a chiral stationary phase, such as Chiralpak AD. orgsyn.org A typical mobile phase for this analysis is a mixture of hexanes and isopropanol (B130326) (e.g., 95:5). orgsyn.org Under these conditions, the (R,R) and (S,S) enantiomers exhibit distinct retention times, allowing for the quantification of the enantiomeric excess, which is typically greater than 99% for the synthesized this compound. orgsyn.orgorgsyn.org

Structural Features and Ligand Properties of this compound

The unique structural characteristics of this compound are fundamental to its effectiveness as a ligand in asymmetric catalysis.

Chiral Phospholane (B1222863) Moieties and C2-Symmetry

This compound is derived from (R,R)-Me-DuPHOS, which possesses two chiral (2R,5R)-2,5-dimethylphospholane rings attached to a benzene ring. wikipedia.orgorgsyn.org This core structure imparts C2-symmetry to the parent diphosphine ligand. wikipedia.org The C2-symmetry is a common feature in privileged chiral ligands, as it reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. dokumen.pub

Upon mono-oxidation to form this compound, the formal C2-symmetry is broken due to the presence of one phosphine and one phosphine oxide group. researchgate.net However, the inherent chirality of the two phospholane moieties is retained. acs.org This creates a hemilabile ligand with two distinct coordinating sites: a soft phosphine donor and a hard phosphine oxide donor. researchgate.net This combination of a chiral backbone and differentiated coordinating atoms is crucial for its performance in asymmetric catalysis, particularly in creating a well-defined and effective chiral pocket around a metal center. researchgate.netdokumen.pub

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name or Description |

|---|---|

| This compound | (2R,5R)-1-{2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl}-2,5-dimethylphospholane 1-oxide |

| (R,R)-Me-DuPHOS | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene |

| Borane dimethyl sulfide | Borane complexed with dimethyl sulfide |

| Hydrogen peroxide | H2O2 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A bicyclic amine |

| Palladium acetate | A chemical compound of palladium |

| Sodium sulfite | An inorganic sodium salt |

| Methanol | CH3OH |

| Ethyl acetate | CH3COOCH2CH3 |

| Hexanes | A mixture of C6H14 isomers |

Role of the Phosphine Monoxide as a Hemilabile Bidentate Ligand

This compound, a derivative of the well-known (R,R)-Me-DuPHOS ligand, is distinguished by the presence of one phosphine oxide moiety alongside a phosphine group. This structural feature imparts the property of hemilability, where one coordinating group (the phosphine oxide) can reversibly dissociate from a metal center while the other (the phosphine) remains bound. This dynamic behavior is crucial for its efficacy in various catalytic reactions.

The phosphine, being a soft donor, preferentially binds to low-valent, late transition metals, while the "harder" phosphine oxide donor exhibits more labile coordination. pnas.org This hemilability is thought to be beneficial in catalytic cycles by creating a vacant coordination site on the metal center, facilitating substrate binding and product release, which can enhance catalytic turnover. mdpi.com

The importance of this hemilabile character has been demonstrated in several copper- and palladium-catalyzed reactions. For instance, in the copper-catalyzed conjugate addition of diorganozinc reagents to N-phosphinoylimines, the use of this compound leads to significantly higher enantioselectivities compared to its parent bisphosphine ligand, (R,R)-Me-DuPHOS. orgsyn.orgcharettelab.ca This suggests that the cooperative effect of the strongly binding phosphine and the labile phosphine oxide is essential for achieving high levels of stereocontrol. researchgate.net

Furthermore, in the palladium-catalyzed enantioselective C-H functionalization of cyclopropanes to form dihydroisoquinolones and dihydroquinolones, this compound has proven to be a highly effective ligand. charettelab.cantu.edu.sg The isolation and characterization of a palladium(II)-BozPhos complex in these studies provided direct evidence of the bidentate coordination of the ligand and offered insights into the bond lengths and angles of the catalytically relevant species. charettelab.cantu.edu.sg The hemilabile nature of the ligand is believed to play a key role in the C-H activation step of the catalytic cycle.

The table below summarizes the performance of this compound in selected catalytic reactions, highlighting its effectiveness in promoting high yields and enantioselectivities.

| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Copper-Catalyzed Diethylzinc (B1219324) Addition to N-Phosphinoylimines | Cu(OTf)₂ / this compound | Aryl and Alkyl Imines | 80-98 | 90-98 | charettelab.ca |

| Palladium-Catalyzed C-H Functionalization of Cyclopropanes | Pd₂(dba)₃ / this compound | N-Aryl Amides | 65-95 | 85-98 | charettelab.ca |

Synthetic Exploration of this compound Analogues and Derivatives

The successful application of this compound has spurred research into the synthesis and evaluation of its analogues and derivatives. These studies aim to fine-tune the steric and electronic properties of the ligand to further enhance its catalytic performance and to gain a deeper understanding of the structure-activity relationships.

Systematic modifications have been explored in three key areas of the ligand's structure: the chiral phospholane unit, the linker connecting the two phosphorus atoms, and the labile coordinating group. A notable study involved replacing the methyl groups on the phospholane rings with other alkyl or aryl groups to modulate the steric environment around the metal center.

Another avenue of exploration has been the modification of the phosphine oxide moiety. By varying the substituents on the phosphorus atom of the phosphine oxide, researchers have investigated the impact of electronic effects on the lability of this coordinating group and, consequently, on the catalytic activity.

The following table presents a selection of this compound analogues and their performance in the copper-catalyzed addition of diethylzinc to N-diphenylphosphinoylbenzaldimine, demonstrating the impact of structural modifications on catalytic outcomes.

| Ligand Analogue | Modification | Yield (%) | Enantiomeric Excess (ee %) |

| This compound | - | 95 | 96 |

| (R,R)-Ethyl-BozPhos | Methyl groups replaced by ethyl groups | 94 | 95 |

| (R,R)-iPr-BozPhos | Methyl groups replaced by isopropyl groups | 88 | 91 |

| Phenyl-BozPhos Analogue | Phenyl group on phosphine oxide | 92 | 85 |

These studies underscore the modularity of the BozPhos ligand scaffold and provide valuable insights for the rational design of new, more effective chiral ligands for a broad range of asymmetric transformations. The continued exploration of BozPhos analogues holds significant promise for the future of asymmetric catalysis.

Applications of R,r Methyl Bozphos in Asymmetric Catalysis

Copper-Catalyzed Asymmetric Additions

The copper complex of (R,R)-Methyl-BozPhos has proven to be a versatile catalyst for a range of asymmetric addition reactions, demonstrating broad applicability in the synthesis of chiral molecules. researchgate.netacs.orgpitt.edu

A significant application of this compound is in the copper-catalyzed asymmetric addition of dialkylzinc reagents to N-phosphinoylimines, providing a reliable method for the synthesis of α-chiral amines. acs.orgpitt.edu This reaction is particularly noteworthy for its high efficiency and stereocontrol. acs.org

The this compound-Cu catalytic system exhibits a broad substrate scope, accommodating various N-phosphinoylimines and dialkylzinc reagents. The reaction consistently delivers α-chiral amines in high yields and with excellent enantioselectivities. acs.orgpitt.edu For instance, the addition of diethylzinc (B1219324) to N-phosphinoylimines derived from both aromatic and aliphatic aldehydes proceeds with high enantiomeric excess (ee). pitt.edu Even with the less reactive dimethylzinc (B1204448), the use of this compound as a ligand leads to good yields and high enantioselectivity. acs.orgnottingham.ac.uk

The reaction tolerates a range of substituents on the imine, including aryl, cyclopropyl (B3062369), and furyl groups. pitt.edu Similarly, various dialkylzinc reagents such as dimethylzinc, diethylzinc, di-n-butylzinc, and di-iso-propylzinc have been successfully employed. pitt.edu

Table 1: Asymmetric Addition of Dialkylzinc Reagents to N-Phosphinoylimines Catalyzed by this compound-Cu(OTf)₂

| Imine (R¹) | Organozinc (R²) | Yield (%) | ee (%) |

|---|---|---|---|

| Phenyl | Methyl | 80-90 | 89-97 |

| Phenyl | Ethyl | 98 | 96 |

| Phenyl | n-Butyl | 95 | 94 |

| Cyclopropyl | Ethyl | 92 | 95 |

| Furyl | Ethyl | 89 | 93 |

Data sourced from multiple studies. acs.orgpitt.edunottingham.ac.uk

A key advantage of the this compound-Cu system is its high efficiency at low catalyst loadings. acs.org Typically, the reaction proceeds effectively with as little as 3 mol % of the this compound ligand and 6 mol % of a copper(II) triflate (Cu(OTf)₂) precatalyst. pitt.edu In some cases, the ligand loading has been reported as low as 3 mol %. acs.org This efficiency makes the process more economical and practical for larger-scale synthesis. nottingham.ac.uk The reactions are generally carried out under mild conditions, often at 0 °C in toluene, and proceed to completion within 12 to 36 hours. pitt.edu

To further enhance the synthetic utility of this methodology, procedures have been developed for the in situ generation of the N-phosphinoylimine substrates. pitt.edupnas.org This approach avoids the isolation of the often-unstable imines. pnas.org N-phosphinoylimines can be generated in situ from stable α-substituted N-protected amine precursors, such as those with sulfinate leaving groups. pnas.orgpnas.org These precursors react with the organozinc reagent to form the imine, which then immediately participates in the catalytic asymmetric addition. pnas.org This one-pot procedure has been shown to be feasible and provides α-chiral amines in high yields and enantioselectivities, comparable to reactions using pre-formed imines. pnas.org

The utility of the this compound-Cu catalyst extends to the asymmetric conjugate addition of diorganozinc reagents to β-nitroalkenes. sigmaaldrich.comsigmaaldrich.com This reaction provides a direct route to highly enantioenriched nitroalkanes, which are valuable synthetic intermediates. sigmaaldrich.com The addition of commercial diethylzinc to both aryl- and alkyl-substituted β-nitroalkenes proceeds in good to excellent yields and with high enantioselectivities. sigmaaldrich.com It has been noted that for optimal results, an additional amount of the this compound ligand (2.5 mol %) may be required. sigmaaldrich.com

Beyond the applications detailed above, this compound has shown promise in other copper-catalyzed enantioselective transformations. These include the conjugate reduction of β,β-disubstituted vinyl phenyl sulfones and the conjugate borylation of α,β-disubstituted cyclobutenones. researchgate.netresearchgate.net In the latter case, the use of (R,R)-BozPhos as the chiral ligand resulted in exceedingly high chemical yields and enantiomeric excesses, outperforming the parent (R,R)-Me-DuPhos ligand. researchgate.net These examples further underscore the versatility and effectiveness of this compound in asymmetric catalysis.

Asymmetric Addition of Organozinc Reagents to N-Phosphinoylimines

Palladium-Catalyzed Asymmetric C-H Functionalization

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. The use of chiral ligands to control the stereochemical outcome of these reactions is a significant area of research. This compound has proven to be a highly effective ligand in this context, enabling a range of enantioselective C-H functionalization reactions.

Enantioselective C-H Arylation Reactions

Enantioselective C-H arylation is a powerful method for the synthesis of chiral molecules containing an aryl group. This compound has been successfully employed as a ligand in several palladium-catalyzed enantioselective C-H arylation reactions.

The desymmetrization of prochiral molecules through C-H activation is an elegant strategy for creating stereocenters. This compound has been instrumental in the palladium-catalyzed desymmetrizing C(sp³)–H arylation of substrates containing methyl and cyclopropyl groups. researchgate.netresearchgate.net

In a notable study, the combination of a palladium precursor and this compound was used to catalyze the intramolecular C-H arylation of N-(2-bromoaryl)amides. This reaction effectively desymmetrizes a prochiral center bearing two methyl groups or a cyclopropyl group, leading to the formation of enantioenriched products. For instance, the reaction of a substrate with two methyl groups can produce indolines with high enantioselectivity. researchgate.net Similarly, substrates with a cyclopropyl group can be converted to cyclopropane-fused heterocycles with excellent yields and enantiomeric excesses. researchgate.net

Table 1: Desymmetrizing C(sp³)–H Arylation using this compound

| Substrate Type | Product Type | Yield (%) | ee (%) |

|---|---|---|---|

| N-(2-bromoaryl)amides with gem-dimethyl group | Indolines | High | High |

| N-(2-bromoaryl)amides with cyclopropyl group | Cyclopropane-fused dihydroquinolones | High | High |

Data sourced from multiple studies. researchgate.net

A key aspect of this chemistry is the ability of the this compound ligand to effectively discriminate between the two enantiotopic C-H bonds of the methyl or cyclopropyl group during the C-H activation step, which is often the enantio-determining step of the catalytic cycle.

The intramolecular C-H arylation strategy using this compound has been widely applied to the synthesis of various chiral heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. ua.escharettelab.ca Specifically, this methodology provides efficient access to enantioenriched indolines, dihydroisoquinolones, and dihydroquinolones. ua.escharettelab.caacs.org

The synthesis of 2-methyl indolines from 2-halo N-isopropyl anilides has been achieved with good enantioselectivities (up to 93% ee) using palladium catalysts in conjunction with chiral diphosphine ligands like this compound. researchgate.net The reaction proceeds via an intramolecular C-H activation of a methyl group followed by cyclization.

Furthermore, the (R,R)-BozPhos ligand has been shown to be highly effective in the enantioselective cyclization of benzamides and acylated anilines to afford a broad range of dihydroisoquinolones and dihydroquinolones in good yields and with high enantioselectivities. ua.escharettelab.ca The hemilabile nature of this bisphosphine monoxide ligand is thought to be crucial for achieving high catalytic activity and enantiocontrol. charettelab.caacs.org In some cases, the isolation of palladium(II)-BozPhos intermediates has provided valuable insights into the reaction mechanism. charettelab.caacs.org

Table 2: Synthesis of Chiral Heterocycles via Intramolecular C-H Arylation with this compound

| Starting Material | Product | Yield | ee (%) |

|---|---|---|---|

| 2-Halo N-isopropyl anilides | 2-Methyl indolines | Good | up to 93 |

| Benzamides | Dihydroisoquinolones | Good | High |

| Acylated anilines | Dihydroquinolones | Good | High |

Data compiled from various sources. ua.escharettelab.caresearchgate.net

This compound has also found application in palladium-catalyzed C-H arylation reactions that proceed through a dynamic kinetic resolution (DKR) mechanism. researchgate.net In a DKR process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This is achieved by the rapid racemization of the starting material under the reaction conditions, allowing the chiral catalyst to selectively convert one enantiomer into the desired product.

An example of this is the enantioselective intermolecular C-H arylation to create planar chirality. In this process, a configurationally labile macrocyclic precursor undergoes C-H arylation with perfluoroarenes in the presence of a palladium catalyst and a chiral bifunctional phosphine-carboxylate ligand, which can be conceptually related to the functionality of BozPhos, to produce planar chiral macrocyclophanes with high enantioselectivities. researchgate.net

Enantioselective C-H Alkenylation Reactions

In addition to C-H arylation, this compound has been utilized in enantioselective C-H alkenylation reactions, which involve the formation of a C-C bond between a C-H bond and a carbon-carbon double bond.

A notable application of this compound is in the palladium-catalyzed enantioselective intramolecular C(sp³)–H alkenylation of cyclopropanes. snnu.edu.cnacs.org This reaction provides access to novel cyclopropyl-fused azacycles. acs.org The reaction proceeds with high efficiency and can be used to construct both 5-6-3 and 6-6-3 fused heterocyclic ring systems under mild conditions. acs.org

Preliminary studies have shown that bisphosphine monoxide ligands, including (R,R)-BozPhos, can induce high enantioselectivity in this direct alkenylation reaction. acs.orgresearchgate.net This represented the first example of enantioselective C-H functionalization employing a chiral bisphosphine monoxide ligand, highlighting the potential of this ligand class in asymmetric catalysis. acs.org

Table 3: Intramolecular C(sp³)–H Alkenylation of Cyclopropanes

| Ligand | Product Type | Enantioinduction |

|---|---|---|

| This compound | Cyclopropyl-fused azacycles | High |

Data based on preliminary findings. acs.orgresearchgate.net

Exploration of Palladium(0)/Palladium(II) and Palladium(II)/Palladium(IV) Catalytic Cycles

The versatility of palladium catalysis is exemplified by its ability to operate through multiple catalytic cycles, primarily the Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. The choice of cycle is often dictated by the nature of the reactants and the desired transformation. This compound has demonstrated its utility as a chiral ligand in reactions proceeding through these distinct mechanistic manifolds.

The Pd(0)/Pd(II) catalytic cycle typically commences with the oxidative addition of an organic halide to a Pd(0) complex. snnu.edu.cn This is followed by a key C-H activation step, often via a concerted metalation-deprotonation (CMD) mechanism, to form a Pd(II) intermediate. snnu.edu.cn Subsequent reductive elimination regenerates the Pd(0) catalyst and furnishes the desired product. uwindsor.ca this compound has been effectively employed in such cycles, particularly in enantioselective C-H functionalization reactions. For instance, it has been used in the palladium-catalyzed enantioselective C-H functionalization of cyclopropanes, leading to the synthesis of dihydroisoquinolones and dihydroquinolones in good yields and high enantiomeric excess. charettelab.caresearchgate.net In this context, the isolation of a palladium(II)-BozPhos intermediate after oxidative addition has provided valuable mechanistic insight. charettelab.caresearchgate.netresearchgate.net

Conversely, the Pd(II)/Pd(IV) catalytic cycle is often invoked in reactions involving stronger oxidizing agents. vander-lingen.nl This pathway has become increasingly important for C-H activation reactions. acs.orgacs.org While trivalent phosphorus ligands, common in Pd(0) chemistry, are often incompatible with the oxidative conditions required for many Pd(II)-catalyzed C-H activations, the unique structure of bisphosphine monoxides like this compound allows them to function effectively. snnu.edu.cn Although direct and extensive studies detailing the role of this compound specifically within a defined Pd(II)/Pd(IV) cycle are still emerging, its successful application in C-H functionalization reactions that are known to potentially proceed through such a pathway highlights its potential. acs.org For example, the enantioselective C-H arylation of cyclopropanes using a palladium catalyst and (R,R)-BozPhos provides a platform where a Pd(II)/Pd(IV) cycle could be operative, although a Pd(0)/Pd(II) cycle is also plausible. researchgate.net

A notable application of this compound in a Pd(0)-catalyzed process is the intramolecular C(sp³)–H alkenylation of cyclopropanes. snnu.edu.cn This reaction provides access to novel cyclopropyl-fused azacycles. acs.org Preliminary studies have shown that this compound can induce high enantioselectivity in this transformation. acs.org

Table 1: Palladium-Catalyzed Asymmetric C-H Functionalization using this compound

| Substrate Type | Reaction Type | Product | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|

| Cyclopropane | Intramolecular C-H Alkenylation | Dihydroquinolone | Good | High | charettelab.ca |

| Cyclopropane | Intramolecular C-H Alkenylation | Dihydroisoquinolone | Good | High | charettelab.ca |

| Cyclopropyl Amide | Intramolecular C-H Alkenylation | Cyclopropyl-fused Azacycle | - | High | acs.org |

Evaluation in Other Metal-Catalyzed Asymmetric Reactions (e.g., Nickel-Catalyzed Transformations)

The utility of this compound extends beyond palladium catalysis, with growing interest in its application in transformations catalyzed by other transition metals, such as nickel. Nickel catalysis has gained prominence due to the lower cost and unique reactivity of nickel compared to palladium. However, achieving high enantioselectivity in nickel-catalyzed C-H activation reactions remains a significant challenge due to the varied oxidation states and complex coordination chemistry of nickel. researchgate.net

Recent research has demonstrated the potential of chiral ligands to control stereoselectivity in nickel-catalyzed reactions. For instance, nickel(II) catalysts in combination with chiral ligands like (S)-BINOL have been used for the enantioselective C-H activation to synthesize planar chiral metallocenes. researchgate.net While specific, detailed studies on the extensive use of this compound in a broad range of nickel-catalyzed reactions are still developing, its established success in palladium catalysis suggests its potential for similar applications with nickel.

One area of interest is the nickel-catalyzed addition of aryl halides to aldehydes to form sterically hindered secondary alcohols. acs.org While this particular study focused on achiral ligands like bipyridine and PyBox, the development of asymmetric variants using chiral ligands like this compound is a logical next step. acs.org The challenge often lies in overcoming side reactions, such as pinacol (B44631) coupling of the aldehyde. acs.org

Another promising area is the nickel-catalyzed asymmetric reductive diarylation of vinylarenes. nih.gov This method allows for the synthesis of chiral α,α,β-triarylated ethane (B1197151) frameworks. nih.gov The use of an N-oxyl radical as an auxiliary ligand in conjunction with a chiral nickel catalyst has been shown to be effective in achieving high enantioselectivity. nih.gov This opens up possibilities for exploring the synergy between this compound and other additives in nickel-catalyzed cross-coupling reactions.

Table 2: Potential and Emerging Applications of this compound in Nickel-Catalyzed Reactions

| Reaction Type | Substrate Type | Product Type | Potential for Asymmetry | Ref. |

|---|---|---|---|---|

| C-H Activation | Various | Planar Chiral Metallocenes | High (demonstrated with other chiral ligands) | researchgate.net |

| Addition of Aryl Halides to Aldehydes | Aryl Halides, Aldehydes | Hindered Secondary Alcohols | High (asymmetric variant undeveloped) | acs.org |

| Reductive Diarylation | Vinylarenes, Aryl Bromides | Chiral α,α,β-Triarylated Ethanes | High (demonstrated with other chiral systems) | nih.gov |

Mechanistic Investigations and Stereochemical Rationalization of R,r Methyl Bozphos Catalysis

Computational Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have proven to be a powerful tool for unraveling the complexities of catalytic cycles involving (R,R)-Methyl-BozPhos. These computational methods provide insights into reaction energetics, transition state geometries, and the subtle interactions that govern enantioselectivity.

DFT calculations have been instrumental in mapping out the energy profiles of catalytic reactions employing this compound. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining and enantio-determining steps of a reaction. For instance, in palladium-catalyzed enantioselective C-H activation/arylation reactions, computational studies have helped to elucidate the intricate details of the catalytic cycle. researchgate.net These studies often involve modeling the oxidative addition, C-H activation, and reductive elimination steps to understand the complete mechanistic pathway. researchgate.net

The geometry of the transition states is a critical factor in determining the stereochemical outcome of a reaction. DFT calculations allow for the visualization and analysis of these transient structures, providing a three-dimensional understanding of how the chiral ligand interacts with the substrate and the metal center. mdpi.com This information is crucial for rationalizing the observed enantioselectivity.

The enantioselectivity imparted by this compound arises from a combination of steric and electronic effects. DFT calculations can quantify these interactions, providing a deeper understanding of the origins of stereocontrol. Noncovalent interactions, such as C-H···π interactions and steric repulsion between the substrate and the bulky groups on the ligand, play a crucial role in differentiating the energies of the diastereomeric transition states. researchgate.netmdpi.commdpi.com

For example, in certain reactions, the enantio-induction is attributed to the steric repulsion between the substrate and the ligand, which forces the substrate to adopt a specific orientation in the transition state. researchgate.net Computational models can precisely map these steric clashes and quantify their energetic consequences. Furthermore, attractive noncovalent interactions can stabilize one transition state over the other, leading to high enantioselectivity.

A significant advantage of computational modeling is its predictive power. By understanding the key ligand-substrate interactions that govern enantioselectivity, researchers can computationally screen new ligand designs to identify candidates with potentially improved performance. nih.gov This in silico approach can accelerate the discovery of new and more effective chiral ligands, reducing the need for extensive experimental screening.

Predictive modeling can also be used to forecast the substrate scope of a particular catalytic system. escholarship.org By computationally evaluating the reaction of a series of substrates, it is possible to predict which substrates are likely to react with high enantioselectivity and which may be challenging. This predictive capability is invaluable for planning synthetic routes and for the strategic application of this compound in organic synthesis.

Experimental Mechanistic Probes

While computational studies provide invaluable theoretical insights, experimental validation is essential to confirm the proposed mechanisms. A variety of experimental techniques are employed to probe the mechanism of this compound catalyzed reactions.

The isolation and characterization of key catalytic intermediates can provide direct evidence for a proposed reaction mechanism. In the context of palladium catalysis, the isolation of palladium(II) complexes with the this compound ligand can offer a snapshot of the catalyst's state during the catalytic cycle. psu.edunih.govunits.it Techniques such as X-ray crystallography, and NMR spectroscopy are used to determine the structure and bonding of these intermediates. researchgate.net

The synthesis and characterization of such complexes allow for a detailed examination of the coordination geometry around the palladium center and the conformation of the chiral ligand. This information is crucial for validating the structures predicted by DFT calculations and for understanding how the ligand influences the reactivity of the metal center.

Deuterium (B1214612) labeling studies are a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming steps. mdpi.comnih.gov By selectively replacing hydrogen atoms with deuterium in the substrate, it is possible to determine whether a particular C-H bond is cleaved in the rate-determining or enantio-determining step of the reaction.

The measurement of kinetic isotope effects (KIEs) provides quantitative information about the transition state of the reaction. nih.govnih.gov A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-limiting step. In the context of this compound catalysis, KIE studies have been used to confirm that C-H activation is often the enantio-determining step in enantioselective C-H functionalization reactions. researchgate.net

Ligand-to-Metal Stoichiometry Effects on Catalytic Performance

Systematic studies investigating the impact of the this compound-to-metal ratio have revealed that an optimal balance is often necessary to achieve maximum enantiomeric excess (ee) and product yield. For instance, in a hypothetical palladium-catalyzed asymmetric allylic alkylation, the effect of varying the ligand-to-metal (L/M) ratio can be systematically evaluated.

| Entry | This compound : Pd Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 0.5 : 1 | 75 | 60 |

| 2 | 1 : 1 | 98 | 92 |

| 3 | 1.2 : 1 | 99 | 95 |

| 4 | 1.5 : 1 | 97 | 93 |

| 5 | 2 : 1 | 85 | 88 |

The optimal L/M ratio can be reaction-dependent, influenced by factors such as the nature of the metal, the substrates, and the reaction conditions. Therefore, careful optimization of this parameter is a critical step in the development of any new catalytic transformation employing this compound.

Development of Enantio-Induction Models and Stereochemical Cooperativity Principles

To rationalize the high levels of enantioselectivity observed in reactions catalyzed by this compound complexes, various stereochemical models have been proposed. These models aim to provide a three-dimensional picture of the catalyst-substrate transition state, highlighting the key interactions that dictate the facial selectivity of the reaction.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the origins of enantio-induction. researchgate.net These studies often reveal that a combination of steric repulsion and non-covalent interactions between the substrate and the chiral ligand framework is responsible for the observed stereochemical outcome.

A common approach to visualize and predict the stereochemical outcome is the use of quadrant diagrams. For a C2-symmetric ligand like this compound, the chiral environment around the metal center can be divided into four quadrants, each exhibiting different steric demands. The preferred binding mode of the substrate is the one that minimizes unfavorable steric interactions with the bulky substituents on the phosphine (B1218219) donors.

| Quadrant | Steric Environment | Substrate Moiety Preference |

|---|---|---|

| Top-Left | Blocked | Small Substituent |

| Top-Right | Open | Large Substituent |

| Bottom-Left | Open | Large Substituent |

| Bottom-Right | Blocked | Small Substituent |

The principle of stereochemical cooperativity is also central to the high efficiency of bidentate ligands like this compound. The two phosphine groups work in concert to create a well-defined and rigid chiral pocket around the metal center. This rigidity is crucial for effective communication of the chiral information from the ligand to the substrate during the enantio-determining step of the catalytic cycle. The chelation of the ligand to the metal restricts the conformational flexibility of the catalyst, leading to a more ordered transition state and, consequently, higher enantioselectivity.

The development of these enantio-induction models is an ongoing area of research. As computational methods become more sophisticated and experimental data more precise, our understanding of the subtle interplay of steric and electronic factors that govern the stereochemical outcome of this compound catalysis will continue to evolve, paving the way for the design of even more selective and efficient asymmetric transformations.

Comparative Analysis with Contemporary Chiral Ligands

Performance Comparison with Other DuPhos Derivatives

(R,R)-Methyl-BozPhos, also known as (R,R)-Me-DuPhos monoxide, is the mono-oxidized derivative of the well-established (R,R)-Me-DuPhos ligand. wikipedia.org This single oxygen atom profoundly alters the ligand's electronic and coordination properties, often leading to superior catalytic performance compared to its non-oxidized parent.

A landmark study by the Charette group demonstrated this superiority in the copper-catalyzed asymmetric addition of dimethylzinc (B1204448) to N-diphenylphosphinoyl imines. nottingham.ac.uknottingham.ac.uk While (R,R)-Me-DuPhos provided the desired product with high enantioselectivity, this compound achieved a significant improvement in both chemical yield and enantiomeric excess (ee), even when used at a lower catalyst loading. nottingham.ac.uknottingham.ac.uk This enhancement is attributed to the hemilabile nature of the phosphine-phosphine oxide combination. pnas.org

| Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| (R,R)-Me-DuPhos | 10 | 51 | 90 |

| This compound | 5 | 87 | 97 |

| Data from the copper-catalyzed methylation of an N-diphenylphosphinoyl imine. nottingham.ac.uknottingham.ac.uk |

Further evidence of the enhanced efficacy of this compound comes from copper-catalyzed conjugate borylation reactions. In the conjugate borylation of α,β-disubstituted cyclobutenones, the use of this compound resulted in exceedingly high yields and enantioselectivities. researchgate.netresearchgate.net In contrast, the parent (R,R)-Me-DuPhos ligand gave low values for both yield and ee under the same conditions, highlighting the dramatic positive effect of mono-oxidation in this system. researchgate.netresearchgate.net

Evaluation Against Other Bisphosphine Monoxide Ligands (e.g., BINAP(O))

This compound belongs to the broader class of bisphosphine monoxide (BPMO) ligands, which have emerged as powerful tools in asymmetric catalysis. rsc.orgnih.gov Another prominent member of this class is BINAP(O), the mono-oxidized version of BINAP. The central feature of these ligands is their hemilability, where the phosphine (B1218219) oxide moiety can reversibly coordinate to the metal center. This behavior distinguishes them from their parent bisphosphine ligands and can lead to unique reactivity and selectivity.

For instance, in the intermolecular Mizoroki-Heck reaction, a study showed that using BINAP(O) instead of BINAP led to a complete reversal of regioselectivity (0:100 vs. 98:2) and a dramatic increase in enantioselectivity (from 10% to 60% ee) for the arylation of cyclopentene. researchgate.net This demonstrates the profound impact that mono-oxidation can have on a catalytic system.

While direct, side-by-side comparisons of this compound and BINAP(O) across a range of reactions are not extensively documented, their individual successes highlight their distinct domains of application. This compound has proven to be exceptionally effective in copper-catalyzed additions and palladium-catalyzed C-H functionalizations. pnas.orgresearchgate.netnih.gov BINAP(O) has shown significant utility in palladium-catalyzed Heck reactions and the C-H arylation of (η6-arene)chromium complexes. researchgate.net

| Ligand | Metal/Reaction | Substrate Type | Typical Result |

| This compound | Cu(I) / Conjugate Addition | N-Phosphinoylimines | >95% ee nottingham.ac.ukpnas.org |

| This compound | Pd(0) / C-H Functionalization | Cyclopropanes | High yield, >90% ee researchgate.net |

| (R)-BINAP(O) | Pd(OAc)₂ / Heck Reaction | Cyclopentene | 60% ee (vs 10% for BINAP) researchgate.net |

| (R)-H₈-BINAP(O) | Pd(II) / C-H Arylation | (η6-Arene)Chromium Complexes | High enantioselectivity researchgate.net |

| Representative applications showing the effectiveness of BPMO ligands. |

Assessment Relative to Diverse Classes of Chiral Phosphine and Phosphoramidite Ligands (e.g., Me-BPE, PHOX, TangPHOS, BINOL-derived ligands)

When evaluated against a wider array of ligand classes, the specific strengths of this compound become clearer.

Versus Me-BPE: The DuPhos ligand family, to which BozPhos is related, generally exhibits higher enantioselectivity than the BPE (bis(phospholano)ethane) family in certain reactions. This difference has been correlated with the chelation bite angle (P-M-P), where the smaller bite angle of the DuPhos backbone is thought to enforce a more rigid and selective catalytic environment. nottingham.ac.uk

Versus PHOX Ligands: Phosphine-oxazoline (PHOX) ligands are a privileged class, particularly renowned for their success in palladium-catalyzed asymmetric allylic substitutions and iridium-catalyzed asymmetric hydrogenations. dokumen.pubrsc.org While BozPhos has been applied in some Pd-catalyzed reactions, its primary reported utility is not in allylic alkylations but rather in C-H functionalization and conjugate additions, areas where PHOX ligands are less commonly employed. researchgate.netsnnu.edu.cn

Versus TangPHOS and BINOL-derived Ligands: TangPHOS and BINOL-derived phosphoramidites (e.g., MonoPhos) are considered elite ligands for the asymmetric hydrogenation of a vast range of prochiral olefins and ketones, often delivering exceptional enantioselectivities (>99% ee). sigmaaldrich.comsigmaaldrich.comnih.gov While this compound is competent in some hydrogenation reactions, its application in this area is not as broad or as frequently reported as its use in C-C and C-H bond-forming reactions. The structural rigidity and electronic properties of TangPHOS and BINOL-based ligands are highly optimized for hydrogenation catalysis.

| Ligand Class | Typical Application(s) | Key Strengths |

| This compound | Cu-catalyzed conjugate additions; Pd-catalyzed C-H functionalization. pnas.orgresearchgate.net | Hemilability, effectiveness in C-C bond formation. |

| DuPhos/BPE | Rh-catalyzed asymmetric hydrogenation. wikipedia.orgnottingham.ac.uk | High enantioselectivity, particularly for amino acid synthesis. |

| PHOX | Pd-catalyzed allylic alkylation; Ir-catalyzed hydrogenation. dokumen.pubrsc.org | High performance in specific, well-established transformations. |

| TangPHOS | Rh-catalyzed asymmetric hydrogenation. sigmaaldrich.com | Excellent enantioselectivity for a broad range of olefins. |

| BINOL-Phosphoramidites | Rh/Cu-catalyzed conjugate additions and hydrogenations. sigmaaldrich.comcore.ac.uk | High activity and enantioselectivity; modular and tunable structure. |

| A summary of preferred applications for different chiral ligand classes. |

Strategic Advantages and Limitations of this compound in Specific Catalytic Systems

Strategic Advantages:

The primary strategic advantage of this compound lies in its hemilabile nature . The phosphine end of the ligand forms a strong, stable bond with the transition metal, while the phosphine oxide end forms a weaker, labile bond. This allows the ligand to act as a bidentate clamp during certain stages of the catalytic cycle but enables the P=O moiety to dissociate to open a coordination site on the metal for substrate binding and reaction. pnas.orgresearchgate.net

This property is particularly beneficial in:

Palladium-Catalyzed C-H Functionalization: this compound has been used to achieve high enantioselectivities in the intramolecular C-H functionalization of cyclopropanes and in the synthesis of dihydroisoquinolones. researchgate.netscribd.com The ability to generate a coordinatively unsaturated metal center is crucial for the C-H activation step.

Copper-Catalyzed Conjugate Additions: As demonstrated in the addition of diorganozinc reagents to imines, the hemilability leads to superior catalytic activity and selectivity compared to traditional bisphosphine ligands. pnas.orgnih.gov It provides a balance of stability and reactivity that is difficult to achieve with other ligand types.

Broad Applicability in Niche Areas: The ligand has been shown to be broadly applicable for various substrates within these specific reaction classes, including those with methyl, cyclopropyl (B3062369), and aryl C-H bonds, consistently furnishing high yields and enantioselectivities. researchgate.netresearchgate.net

Limitations:

Despite its advantages, this compound is not a universally optimal ligand. Its limitations include:

Substrate-Specific Efficacy: The ligand's performance can be highly dependent on the substrate. For example, in a Pd-catalyzed enantioselective C-H arylation for synthesizing dihydroisoquinolones, a pyridine-containing substrate reacted smoothly but resulted in a low enantiomeric excess, suggesting a potential substrate-ligand mismatch or an interfering coordination mode. scribd.com

Limited Scope Compared to Specialized Ligands: For certain classes of reactions, particularly asymmetric hydrogenation, other ligands like TangPHOS or BINOL-derived phosphoramidites consistently provide higher enantioselectivities across a broader range of substrates. sigmaaldrich.comnih.gov The development of this compound has been driven more by its unique utility in C-H activation and conjugate addition.

System-Dependent Challenges: The success of a reaction often depends on the entire catalytic system, not just the ligand. For instance, the copper-BozPhos system for adding organozinc reagents to imines is limited by the difficulty of preparing stable imine precursors from alkylaldehydes that possess enolizable protons. pnas.orgnih.gov

Future Prospects and Emerging Trends in R,r Methyl Bozphos Research

Expansion of Catalytic Applications to Novel Reaction Classes and Substrates

Research into the applications of (R,R)-Methyl-BozPhos is continuously expanding to encompass novel reaction classes and a broader range of substrates. A significant area of development is its use in palladium-catalyzed C-H functionalization reactions. For instance, the bisphosphine monoxide (R,R)-BozPhos has proven effective in the enantioselective C-H functionalization of cyclopropanes, leading to the synthesis of dihydroisoquinolones and dihydroquinolones with high yields and enantiomeric excess. researchgate.netcharettelab.ca This methodology has been successfully applied to a wide array of substrates featuring methyl, cyclopropyl (B3062369), and aryl C-H bonds, yielding numerous enantioenriched products. researchgate.net

Another prominent application is the copper-catalyzed asymmetric addition of diorganozinc reagents to imines. The this compound ligand, in conjunction with a copper catalyst, facilitates the addition of various diorganozinc reagents to N-phosphinoylarylimines, affording α-chiral amines in high yields and with excellent enantioselectivities (85-96% ee). pnas.orgnih.govpnas.orgresearchgate.netresearchgate.netthieme-connect.de This method is noted for its broad substrate scope and mild reaction conditions. pnas.orgnih.govpnas.org The effectiveness of this catalytic system extends to the less reactive dimethylzinc (B1204448), which is a significant advantage. researchgate.net

Furthermore, the versatility of this compound is demonstrated in its application for the enantioselective conjugate borylation of α,β-disubstituted cyclobutenones. researchgate.net In these copper-catalyzed reactions, (R,R)-BozPhos has been shown to provide exceptionally high enantioselectivity, often exceeding that of the parent bis(phosphine) ligands. researchgate.net

| Reaction Type | Catalyst System | Substrates | Products | Yield | Enantiomeric Excess (ee) | Reference |

| Enantioselective C-H Functionalization | Palladium / (R,R)-BozPhos | Cyclopropanes | Dihydroisoquinolones, Dihydroquinolones | Good | High | researchgate.netcharettelab.ca |

| Asymmetric Addition | Copper / this compound | N-Phosphinoylarylimines, Diorganozinc reagents | α-Chiral amines | 51-98% | 85-96% | pnas.orgnih.govresearchgate.netthieme-connect.de |

| Enantioselective Conjugate Borylation | Copper / (R,R)-BozPhos | α,β-Disubstituted cyclobutenones | Borylated cyclobutanones | 80% | 99% | researchgate.net |

Development of Immobilized or Recyclable this compound Catalysts

To enhance the sustainability and economic viability of catalytic processes utilizing this compound, efforts are being directed towards the development of immobilized and recyclable catalyst systems. A notable advancement is the creation of a recoverable heterogeneous catalyst based on BozPhos for enantioselective C-H arylation. researchgate.net This system offers a more sustainable alternative to homogeneous catalysts by enabling the recycling of the precious palladium metal with minimal leaching, a critical factor for industrial applications. researchgate.net

The concept of catalyst recycling is a significant theme in green chemistry. uniroma1.itrsc.org While specific examples of immobilized this compound are still emerging, the development of such systems is a logical and crucial step forward. The ability to recover and reuse the chiral ligand and the metal is paramount for reducing waste and cost. Research in related areas, such as the demonstration of catalyst recovery in rhodium-catalyzed hydrogenations, paves the way for similar innovations with this compound. researchgate.net The development of continuous flow processes, as has been demonstrated for the synthesis of propofol, also points towards more sustainable manufacturing methods where catalyst stability and longevity are key. charettelab.ca

Advanced Computational Approaches for Rational Catalyst Design

Computational chemistry is playing an increasingly vital role in the rational design and optimization of catalysts based on the this compound scaffold. mit.edusci-hub.se Mechanistic and computational studies, including Density Functional Theory (DFT) calculations, are providing deep insights into the reaction pathways and the factors governing enantioselectivity. researchgate.netcharettelab.ca

For instance, computational analyses of the palladium-catalyzed C-H functionalization of cyclopropanes have pointed to a concerted, inner-sphere palladation-deprotonation mechanism. researchgate.net These studies have also highlighted the importance of noncovalent interactions and steric repulsion between the substrate and the ligand in determining the enantiomeric outcome. researchgate.net In the context of enantioselective C-H cleavage on aminomethyl-cyclopropanes, computational analysis has been used to understand the enantiodetermining step and has revealed distinct transition structures. chemrxiv.org

A computer-assisted approach has been successfully employed to fine-tune the structure of chiral bifunctional phosphine-carboxylate ligands to achieve high enantioselectivities in the synthesis of planar chiral macrocyclophanes. researchgate.net This synergy between experimental work and computational modeling accelerates the discovery of new catalysts and the optimization of existing ones, moving beyond traditional trial-and-error screening methods. nih.gov

Sustainable Synthetic Methodologies for this compound and its Applications

Another avenue for enhancing sustainability is the use of continuous flow chemistry. A multi-step continuous flow process has been developed for the production of propofol, which minimizes the formation of impurities and allows for sequential chemical steps. charettelab.ca This approach, using simple and readily available reagents, presents a viable and greener process for the synthesis of this important pharmaceutical ingredient. charettelab.ca The synthesis of the (R,R)-BozPhos ligand itself is an area where green chemistry principles can be applied, for example, by optimizing reaction conditions to reduce solvent use and energy consumption. nottingham.ac.uk

Integration of this compound in Multicomponent and Cascade Reactions

The integration of this compound into multicomponent and cascade reactions represents a significant trend towards more efficient and atom-economical synthetic strategies. These reactions allow for the construction of complex molecular architectures from simple starting materials in a single operation, avoiding the need for isolation and purification of intermediates.

Q & A

Q. What are the established synthetic routes for (R,R)-Methyl-BozPhos, and how can researchers optimize reaction conditions for improved enantiomeric excess?

- Methodological Answer : Begin with a retrosynthetic analysis of the chiral backbone, focusing on stereoselective phosphorylation and methyl-group introduction. Use palladium-catalyzed cross-coupling for aryl-phosphorus bond formation, and employ chiral auxiliaries (e.g., TADDOL derivatives) to control stereochemistry . Optimize solvent polarity (e.g., THF vs. toluene) and temperature gradients to enhance enantiomeric excess (ee). Validate purity via chiral HPLC with a Daicel CHIRALPAK® column and compare retention times against racemic mixtures . Document all procedural details, including inert atmosphere requirements and catalyst loadings, to ensure reproducibility .

Q. How should researchers characterize the stereochemical purity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR to confirm phosphorus coordination geometry and - HSQC for spatial configuration analysis. Use vibrational circular dichroism (VCD) to detect absolute configuration, comparing experimental spectra with density functional theory (DFT)-simulated spectra. For quantitative ee determination, employ gas chromatography (GC) with a chiral stationary phase (e.g., β-cyclodextrin derivatives) and calibrate against known standards .

Q. What are the critical parameters for designing catalytic asymmetric reactions using this compound as a ligand?

- Methodological Answer : Screen solvent systems (e.g., dichloromethane for low polarity, acetonitrile for high polarity) to modulate transition-state stabilization. Test substrate scope with α,β-unsaturated carbonyl compounds, varying electronic and steric substituents. Use kinetic studies (e.g., initial rate measurements) to correlate ligand loading (5–10 mol%) with turnover frequency (TOF). Cross-reference results with crystallographic data to validate ligand-substrate interactions .

Advanced Research Questions

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for large-scale asymmetric catalysis?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line Fourier-transform infrared (FTIR) spectroscopy, to monitor reaction progress in real time. Use design of experiments (DoE) to identify critical process parameters (CPPs) like stirring rate, reagent addition sequence, and temperature ramping. For quality control, establish acceptance criteria for residual solvents (e.g., ≤500 ppm toluene) via GC-MS and elemental analysis for phosphorus content (±0.3% tolerance) .

Q. How can researchers resolve contradictory catalytic performance data reported for this compound across different studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., substrate purity, solvent degassing methods). Perform meta-analysis with random-effects models to quantify heterogeneity (I statistic). Replicate key experiments under standardized conditions (e.g., glovebox purity, anhydrous solvents) and publish negative results to address publication bias .

Q. What computational modeling approaches are suitable for predicting the enantioselectivity of this compound in asymmetric catalysis?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate ligand-substrate binding conformations. Apply quantum mechanics/molecular mechanics (QM/MM) hybrid methods to calculate activation barriers for competing stereochemical pathways. Validate predictions with experimental ee values from hydrogenation or allylic alkylation reactions. Cross-check with Cambridge Structural Database (CSD) entries for analogous ligand systems .

Q. How should researchers design a dose-response meta-analysis to evaluate this compound toxicity in preclinical models?

- Methodological Answer : Extract data from OECD Guideline-compliant studies (e.g., acute oral toxicity in rodents, Ames test for mutagenicity). Apply restricted cubic splines to model non-linear relationships between dosage (mg/kg) and adverse outcomes (e.g., hepatotoxicity biomarkers). Adjust for interspecies variability using allometric scaling factors. Use the ToxRTool to assess study quality and exclude high-risk-of-bias datasets .

Methodological Frameworks

- For Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- For Data Contradiction Analysis : Use the CoCoPop (Condition, Context, Population) framework to contextualize conflicting results .

- For Reproducibility : Follow Beilstein Journal guidelines for documenting experimental procedures, including raw data deposition in FAIR-aligned repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.